3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a trifluoromethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethoxybenzyl group, which may reduce its hydrophobic interactions.
3-(3-methoxyphenyl)-1-methyl-N-benzyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethoxy group, which may affect its binding affinity and specificity.
Uniqueness
The presence of both the trifluoromethoxybenzyl group and the methoxyphenyl group in 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18F3N3O3, and it possesses a molecular weight of approximately 399.35 g/mol . The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and potentially influencing biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation rates.
- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in inflammatory responses and cancer progression.
- Antiparasitic Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiparasitic properties, indicating potential for further exploration in this area.
Anticancer Activity
A study highlighted the anticancer potential of pyrazole derivatives, including our compound, showing significant cytotoxic effects against various cancer cell lines. The compound demonstrated an EC50 value in the low micromolar range, indicating potent activity. For instance, modifications to the pyrazole ring have been linked to increased potency against specific cancer types (EC50 values ranging from 0.025 μM to 0.090 μM) .
Antiparasitic Properties
Research has demonstrated that similar compounds exhibit varying degrees of antiparasitic activity. Although specific data for our compound is limited, related pyrazole derivatives have shown promising activity against parasites such as Trypanosoma and Plasmodium spp., with EC50 values reported as low as 0.010 μM for structurally analogous compounds .
Study 1: Anticancer Efficacy
In a controlled study assessing the cytotoxic effects on human cancer cell lines, the compound was tested alongside known chemotherapeutics. Results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests a dual mechanism of action: direct cytotoxicity and modulation of apoptotic pathways.
Study 2: In Vivo Efficacy
A recent animal model study evaluated the efficacy of this compound in reducing tumor size in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent.
Data Summary Table
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-26-17(11-16(25-26)13-7-5-8-15(10-13)28-2)19(27)24-12-14-6-3-4-9-18(14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNXEBXVVIIDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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